molecular formula C3H5N5O2 B14203130 N-(1-Methyl-1H-1,2,4-triazol-3-yl)nitramide CAS No. 828268-66-2

N-(1-Methyl-1H-1,2,4-triazol-3-yl)nitramide

Cat. No.: B14203130
CAS No.: 828268-66-2
M. Wt: 143.10 g/mol
InChI Key: HRDISZXKKWOSPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Methyl-1H-1,2,4-triazol-3-yl)nitramide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a nitramide group attached to the triazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-1H-1,2,4-triazol-3-yl)nitramide typically involves the reaction of 1-methyl-1H-1,2,4-triazole with nitramide precursors under controlled conditions. One common method involves the nitration of 1-methyl-1H-1,2,4-triazole using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to prevent decomposition and to ensure the selective formation of the nitramide derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-1H-1,2,4-triazol-3-yl)nitramide undergoes various chemical reactions, including:

    Oxidation: The nitramide group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitramide group can yield amine derivatives.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted triazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides and aryl halides are employed in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the triazole ring.

    Reduction: Amine derivatives of the triazole ring.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

N-(1-Methyl-1H-1,2,4-triazol-3-yl)nitramide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(1-Methyl-1H-1,2,4-triazol-3-yl)nitramide involves its interaction with specific molecular targets and pathways. The nitramide group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The triazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-1,2,4-triazole: A precursor to N-(1-Methyl-1H-1,2,4-triazol-3-yl)nitramide, lacking the nitramide group.

    N-(1-Methyl-1H-1,2,4-triazol-5-yl)nitramide: A structural isomer with the nitramide group attached at a different position on the triazole ring.

    N-(1-Methyl-1H-1,2,3-triazol-4-yl)nitramide: Another isomer with a different triazole ring structure.

Uniqueness

This compound is unique due to the specific positioning of the nitramide group on the triazole ring, which imparts distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-(1-methyl-1,2,4-triazol-3-yl)nitramide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5O2/c1-7-2-4-3(5-7)6-8(9)10/h2H,1H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDISZXKKWOSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)N[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50836356
Record name N-(1-Methyl-1H-1,2,4-triazol-3-yl)nitramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50836356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

828268-66-2
Record name N-(1-Methyl-1H-1,2,4-triazol-3-yl)nitramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50836356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.